molecular formula C19H24ClN7O B10916081 2-[4-chloro-3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]-N-cyclohexylacetamide

2-[4-chloro-3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]-N-cyclohexylacetamide

Cat. No.: B10916081
M. Wt: 401.9 g/mol
InChI Key: SWOUEBRQZLBVNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-chloro-3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]-N-cyclohexylacetamide is a complex organic compound featuring multiple pyrazole rings and a cyclohexylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-chloro-3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]-N-cyclohexylacetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of Pyrazole Rings: The initial step involves the synthesis of 1-methylpyrazole derivatives through the reaction of hydrazine with 1,3-diketones under acidic conditions.

    Coupling Reactions: The chlorinated pyrazole derivatives are then coupled with other pyrazole rings using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Acylation: The final step involves the acylation of the coupled pyrazole intermediate with cyclohexylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, targeting the carbonyl group in the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF for azide substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azide or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The pyrazole rings are known to interact with various biological targets, making this compound a candidate for drug development.

Medicine

Medicinally, this compound and its derivatives are explored for their anti-inflammatory, anticancer, and antimicrobial properties. The presence of multiple pyrazole rings enhances its binding affinity to biological targets, potentially leading to effective therapeutic agents.

Industry

In the industrial sector, this compound is investigated for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-[4-chloro-3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]-N-cyclohexylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, inhibiting their activity. Additionally, the compound can modulate signaling pathways by binding to receptors, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-chloro-3,5-dimethylpyrazol-1-yl]-N-cyclohexylacetamide
  • 2-[4-bromo-3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]-N-cyclohexylacetamide
  • 2-[4-chloro-3,5-bis(1-ethylpyrazol-4-yl)pyrazol-1-yl]-N-cyclohexylacetamide

Uniqueness

The uniqueness of 2-[4-chloro-3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]-N-cyclohexylacetamide lies in its specific substitution pattern on the pyrazole rings, which can significantly influence its chemical reactivity and biological activity. The presence of the chlorine atom and the cyclohexylacetamide moiety provides distinct physicochemical properties, such as increased lipophilicity and potential for specific interactions with biological targets.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C19H24ClN7O

Molecular Weight

401.9 g/mol

IUPAC Name

2-[4-chloro-3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]-N-cyclohexylacetamide

InChI

InChI=1S/C19H24ClN7O/c1-25-10-13(8-21-25)18-17(20)19(14-9-22-26(2)11-14)27(24-18)12-16(28)23-15-6-4-3-5-7-15/h8-11,15H,3-7,12H2,1-2H3,(H,23,28)

InChI Key

SWOUEBRQZLBVNK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=C(C(=NN2CC(=O)NC3CCCCC3)C4=CN(N=C4)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.